molecular formula C22H13F3N2O3 B2837711 [(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate CAS No. 478261-28-8

[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate

Cat. No.: B2837711
CAS No.: 478261-28-8
M. Wt: 410.352
InChI Key: KDQVCWRDSBFQEF-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C22H13F3N2O3 and its molecular weight is 410.352. The purity is usually 95%.
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Biological Activity

The compound [(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate is an indole derivative characterized by its unique structural configuration, which includes an indole moiety and a trifluoromethyl benzoate group. This compound is of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula of the compound is C18H14F3N2O3C_{18}H_{14}F_3N_2O_3. The structure can be represented as follows:

 E 2 oxo 1 phenylindol 3 ylidene amino 3 trifluoromethyl benzoate\text{ E 2 oxo 1 phenylindol 3 ylidene amino 3 trifluoromethyl benzoate}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with trifluoromethyl groups. For instance, a study demonstrated that derivatives containing trifluoromethyl moieties exhibited significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial properties .

Antitumor Activity

The compound has also been evaluated for its anticancer properties . Research indicates that indole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro, particularly in 2D cell culture assays compared to 3D models .

Case Studies

  • Antimicrobial Evaluation : A study assessed the effectiveness of several indole derivatives against MRSA. The results indicated that those with trifluoromethyl substitutions had enhanced activity, with one compound achieving an MIC of 0.5 µg/mL against MRSA .
  • Antitumor Effects : In a comparative study of various synthesized compounds, those with similar structures to this compound demonstrated IC50 values ranging from 5 to 10 µM against multiple cancer cell lines, suggesting significant potential for further development as anticancer agents .

Research Findings Summary Table

Property Findings
Antimicrobial ActivityEffective against S. aureus and MRSA
MICAs low as 0.5 µg/mL
Antitumor ActivityIC50 values between 5 - 10 µM
Cell Lines TestedVarious cancer cell lines

Properties

IUPAC Name

[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2O3/c23-22(24,25)15-8-6-7-14(13-15)21(29)30-26-19-17-11-4-5-12-18(17)27(20(19)28)16-9-2-1-3-10-16/h1-13H/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQVCWRDSBFQEF-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC(=CC=C4)C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N\OC(=O)C4=CC(=CC=C4)C(F)(F)F)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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